Magurlit

Description

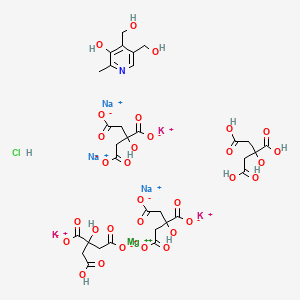

Structure

2D Structure

Properties

CAS No. |

78090-19-4 |

|---|---|

Molecular Formula |

C32H36ClK3MgNNa3O31 |

Molecular Weight |

1176.6 g/mol |

IUPAC Name |

magnesium;tripotassium;trisodium;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-(carboxymethyl)-2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H11NO3.4C6H8O7.ClH.3K.Mg.3Na/c1-5-8(12)7(4-11)6(3-10)2-9-5;4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;/h2,10-12H,3-4H2,1H3;4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H;;;;;;;/q;;;;;;3*+1;+2;3*+1/p-8 |

InChI Key |

IVIUVNUZNPMEIH-UHFFFAOYSA-F |

SMILES |

CC1=NC=C(C(=C1O)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Mg+2].Cl.[K+].[K+].[K+] |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Mg+2].Cl.[K+].[K+].[K+] |

Other CAS No. |

78090-19-4 |

Synonyms |

magnesium citrate - potassium citrate - pyridoxine HCl - sodium citrate magnesium citrate, potassium citrate, pyridoxine HCl, sodium citrate drug combination Magurlit magurlyt |

Origin of Product |

United States |

Advanced Analytical Characterization Techniques for Magurlit Multi Citrate Complex

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Magurlit, providing insights into the coordination environment of the metal cations and the conformation of the citrate (B86180) ligand.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations within the multi-citrate complex. These techniques are particularly sensitive to changes in the chemical environment of functional groups.

Theoretical studies on metal-citrate complexes have shown that the vibrational spectra can distinguish between different coordination modes. unesp.br Changes in the bands assigned to the carbonyl (C=O), hydroxyl (C-OH), and carboxylate (COO-) groups are indicative of complex formation. unesp.brscielo.br For instance, the introduction of a metal ion can cause a shift in the vibrational frequency of the C=O group and the appearance of new bands corresponding to metal-oxygen (M-O) vibrations. scielo.br

In the context of this compound, IR and Raman spectroscopy can be utilized to:

Confirm the presence of the citrate backbone and its characteristic functional groups.

Investigate the interaction between the magnesium, potassium, and sodium ions with the carboxylate and hydroxyl groups of the citrate molecule.

Assess the degree of protonation of the citrate's alkoxy group. psu.edu

A comparison of the vibrational spectra of this compound with those of its individual citrate salt components would reveal shifts in band positions and changes in intensities, providing evidence of the complex's formation and offering clues about its structure.

Table 1: Key Vibrational Bands for the Analysis of Citrate Complexes

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| O-H (hydroxyl) | 3500 - 3200 | Hydrogen bonding, coordination to metal ions |

| C-H (methylene) | 3000 - 2850 | Structural integrity of the citrate backbone |

| C=O (carbonyl) | 1750 - 1650 | Coordination to metal ions, protonation state |

| COO⁻ (carboxylate) | 1650 - 1550 (asymmetric), 1450 - 1360 (symmetric) | Coordination mode (monodentate, bidentate, bridging) |

| C-O (hydroxyl) | 1150 - 1050 | Conformation of the citrate ligand |

| M-O (metal-oxygen) | 600 - 300 | Direct evidence of metal-ligand bonding |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed structural information about molecules in solution. Both ¹H and ¹³C NMR are highly valuable for characterizing citrate complexes. ufrn.br The chemical shifts of the protons and carbons in the citrate molecule are sensitive to their local electronic environment, which is altered upon complexation with metal ions.

Studies on various metal-citrate complexes have demonstrated the utility of NMR in:

Identifying different complexed species in solution. hzdr.denih.gov

Determining the stoichiometry of the complexes. hzdr.de

Probing the dynamics of complex formation and ligand exchange. nih.govnih.gov

Table 2: Expected ¹³C NMR Chemical Shift Changes in Citrate Upon Complexation

| Carbon Atom | Typical Chemical Shift Range (ppm) in free Citrate | Expected Shift upon Complexation | Rationale |

| C1/C5 (terminal carboxylate) | 175 - 180 | Downfield or upfield shift | Alteration of electron density upon coordination to a metal ion. |

| C2/C4 (methylene) | 45 - 50 | Small shift | Less directly involved in coordination, but can be affected by conformational changes. |

| C3 (central carbon) | 70 - 75 | Small shift | Affected by coordination at the central hydroxyl group. |

| C6 (central carboxylate) | 178 - 183 | Downfield or upfield shift | Alteration of electron density upon coordination to a metal ion. |

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and stoichiometry of complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of non-volatile and thermally labile species like metal-citrate complexes in solution. nih.govacs.orgcapes.gov.br

Research on iron-citrate and uranyl-citrate complexes has successfully utilized ESI-MS to identify various complex species in solution, including mononuclear and polynuclear complexes. capes.gov.bracs.org The technique allows for the determination of the stoichiometry of the complexes by observing the mass of the intact complex ions. nih.gov

For the analysis of this compound, a combination of liquid chromatography with mass spectrometry (LC-MS) would be highly effective. This approach would first separate the different components of the mixture and then provide mass information for each component. oup.com This would be crucial for confirming the presence of the various citrate salts and any other components in the formulation. ESI-MS can also be used to study the stability of these complexes in solution. researchgate.net

X-ray Diffraction and Crystallographic Studies of Constituent Salts

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic structure of crystalline materials. While obtaining a single crystal of the entire this compound complex suitable for single-crystal XRD might be challenging due to its multi-component nature, X-ray crystallography of its individual constituent salts (magnesium citrate, potassium citrate, sodium citrate) provides invaluable structural information.

The crystal structures of various metal citrates have been determined, revealing diverse coordination modes of the citrate ligand, including chelation and bridging, leading to the formation of mononuclear, dinuclear, and polymeric structures. capes.gov.br These studies provide a fundamental understanding of how citrate interacts with metal ions, which is essential for postulating the potential structure of the this compound complex.

Powder X-ray diffraction (PXRD) is also a valuable tool for the analysis of this compound. It can be used to:

Identify the crystalline phases present in the solid formulation.

Assess the crystallinity of the material.

Monitor for any phase changes during manufacturing or storage.

Chromatographic Separation Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating the components of a complex mixture like this compound, allowing for both qualitative identification and quantitative analysis of each constituent.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical formulations. For this compound, HPLC methods can be developed to separate and quantify the different citrate salts, citric acid, and any other active ingredients or impurities. oup.com

The separation can be achieved using various modes of chromatography, such as ion-exchange chromatography to separate the different metal cations or reversed-phase chromatography to separate the citrate species. The choice of detector is also crucial; UV-Vis detection is common for organic molecules, while conductivity detection can be used for ionic species. Coupling HPLC with mass spectrometry (HPLC-MS) provides the most powerful approach, offering both separation and unambiguous identification of the eluted components. oup.com

An HPLC method for this compound would be critical for:

Purity assessment: Detecting and quantifying any impurities or degradation products.

Compositional analysis: Ensuring the correct proportions of magnesium citrate, potassium citrate, and sodium citrate in the final product.

Stability studies: Monitoring the integrity of the components over time and under various storage conditions.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds within a sample. youtube.com In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as a critical tool for quality control, primarily for the identification and quantification of residual solvents, impurities, or potential degradation products.

The process involves injecting a prepared sample, dissolved in a suitable solvent, into the instrument. youtube.com The sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). youtube.com Different compounds in the sample travel through the column at different speeds based on their chemical properties, such as boiling point and polarity, causing them to separate. youtube.com As each compound exits the column, it is detected, and a mass spectrometer can be used to fragment the molecules and generate a unique mass spectrum, which acts as a chemical fingerprint for identification. youtube.com

For a stable salt complex like this compound, GC analysis would not target the primary components (potassium, magnesium, citrate), which are non-volatile. Instead, its application would focus on:

Residual Solvents: Identifying and quantifying any organic solvents used during the synthesis and purification process that may remain in the final product.

Purity Assessment: Detecting volatile organic impurities that may be present from raw materials or formed during manufacturing.

Stability Studies: Assessing the formation of volatile degradation products under various stress conditions (e.g., heat, humidity) to establish the compound's shelf-life.

Table 1: Representative GC-MS Findings for Potential Volatile Impurities in this compound

| Compound | Retention Time (min) | Method of Detection | Typical Limit of Quantification |

|---|---|---|---|

| Ethanol (B145695) | 3.5 | GC-MS | < 50 ppm |

| Isopropanol | 4.2 | GC-MS | < 50 ppm |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical solids. researchgate.net They measure changes in a material's properties as a function of temperature. wikipedia.org

Thermogravimetric Analysis (TGA) TGA continuously measures the mass of a sample as it is heated at a controlled rate. mt.com This technique provides quantitative information on thermal stability, decomposition temperatures, and the composition of multi-component systems. wikipedia.orgmt.com A TGA curve plots mass loss against temperature.

A typical TGA of this compound, a hydrated salt complex, would likely show distinct mass loss steps:

An initial loss corresponding to the evaporation of surface and bound water (dehydration).

Subsequent, higher-temperature losses corresponding to the thermal decomposition of the citrate components.

The final mass would represent the remaining inorganic ash (potassium and magnesium oxides).

Table 2: Illustrative TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

|---|---|---|

| 50 - 150 | ~5-10% | Loss of water of hydration |

| 250 - 400 | ~40-50% | Decomposition of citrate moieties |

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. wikipedia.org It is used to detect thermal events such as melting, crystallization, glass transitions, and polymorphic phase transitions. wikipedia.orgmalvernpanalytical.com These events appear as peaks (endothermic or exothermic) on a DSC thermogram. torontech.com

For this compound, DSC analysis provides critical information on:

Melting Point and Decomposition: Identifying the temperature at which the complex melts or decomposes, which is a key indicator of its thermal stability.

Polymorphism: Detecting different crystalline forms (polymorphs), which can have different solubilities and stabilities.

Hydration/Solvation States: Characterizing the energy associated with the loss of water molecules, complementing TGA data.

Table 3: Potential Thermal Events for this compound Identified by DSC

| Temperature (°C) | Peak Type | Associated Thermal Event | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| 120 | Endotherm | Dehydration | -150 |

| 280 | Endotherm | Melting / Decomposition Onset | -250 |

Microscopic Techniques for Morphological and Crystalline Characterization

Microscopic techniques are used to visualize the physical form, size, shape, and crystalline structure of a substance. For this compound, these methods are vital for confirming the consistency of the solid-state properties of the drug substance and understanding its mechanism of action, which involves altering the crystal growth of other compounds like calcium oxalate (B1200264).

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface topography. It is used to determine particle size, shape (morphology), and surface texture. Consistent morphology is crucial for properties like flowability and dissolution rate.

Polarized Light Microscopy (PLM): PLM is used to characterize the crystalline nature of materials. Crystalline substances, like this compound, are typically birefringent, meaning they split light into two paths, an effect that can be observed with polarizing filters. This technique can quickly confirm the crystalline (versus amorphous) nature of the material. It is also used to identify different types of crystals, such as the needle-shaped urate crystals or rod-shaped calcium pyrophosphate crystals. mphu.edu.ua

Atomic Force Microscopy (AFM): AFM is a very-high-resolution scanning probe microscopy technique. Research on citrates has utilized AFM to demonstrate how the citrate ion adsorbs to the surface of calcium oxalate crystals, altering their topology and inhibiting further growth. Studies have shown that citrate treatment can reduce the depth of calcium oxalate crystals from 8 nm to 3 nm.

Table 4: Summary of Microscopic Characterization Findings for this compound and its Effects

| Technique | Parameter Measured | Typical Findings for this compound |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Particle Morphology, Size | Irregular to prismatic crystalline agglomerates; size range 10-100 µm |

| Polarized Light Microscopy (PLM) | Crystallinity | Material exhibits birefringence, confirming crystalline nature |

| Atomic Force Microscopy (AFM) | Surface Topology, Crystal Growth | Demonstrates citrate adsorption on crystal surfaces, inhibiting growth |

Mechanistic Insights into Magurlit S Interactions with Biological Systems

Biochemical Pathways of Citrate (B86180) Metabolism and Interaction

The citrate component of Magurlit is a central player in its biochemical effects. As an intermediate in the Krebs cycle (also known as the citric acid cycle), citrate is integral to cellular energy metabolism in most living organisms. When introduced into the body, the citrate from this compound's constituent salts enters systemic circulation and is eventually metabolized.

A key metabolic transformation is the conversion of citrate into bicarbonate. This process has a systemic effect on acid-base balance, leading to an increase in the pH of biological fluids, most notably urine. This alkalinizing effect is a cornerstone of this compound's mechanism in urinary stone management. wikipatents.org

Research has also investigated the influence of this compound's components on specific enzymes within citrate-related pathways. For instance, studies on potassium-magnesium citrate supplementation have shown effects on the activity of cytosolic ATP citrate lyase and mitochondrial aconitase in leukocytes, providing a window into how these compounds can modulate renal citrate metabolism at a cellular level. thegoodscentscompany.com Pyridoxine (B80251) (Vitamin B6), another component of this compound, functions as a critical cofactor for numerous enzymatic reactions, including transaminases involved in the metabolism of glyoxylate, a precursor to oxalate (B1200264). nih.gov

Modulation of Ion Homeostasis and Speciation in Aqueous Environments

This compound significantly influences the ionic composition and chemical speciation in aqueous biological environments like urine. By delivering magnesium (Mg²⁺), potassium (K⁺), and sodium (Na⁺) ions, it directly alters the concentrations of these key electrolytes. sdrugs.com This modulation of ion homeostasis is crucial for various physiological processes, including nerve impulse transmission and muscle contraction. sdrugs.comnih.gov

In the context of urinary stone prevention, the most critical effect is on the speciation of calcium (Ca²⁺) and oxalate. Citrate is an effective chelator of divalent cations. In urine, it forms a soluble complex with calcium ions (calcium citrate). This interaction reduces the concentration of free, ionized calcium, which is a primary requisite for the nucleation and growth of calcium oxalate and calcium phosphate (B84403) stones. odmu.edu.ua

Crystal Growth Dynamics and Inhibition Mechanisms

A primary mechanism of this compound is the direct inhibition of the formation and growth of urinary crystals, particularly calcium oxalate (CaOx). This inhibition occurs through several distinct but related processes that interfere with the crystallization cascade. The formation of stones is understood to involve phases of nucleation, growth, aggregation, and retention. researchgate.net

Interactive Table: Inhibitory Mechanisms of this compound on Crystallization

| Mechanism | Description | Key Components Involved |

|---|---|---|

| Chelation | Forms soluble complexes with calcium, reducing free Ca²⁺ concentration. | Citrate |

| Surface Adsorption | Binds to crystal surfaces, blocking active sites for further growth. google.com | Citrate |

| Nucleation Inhibition | Reduces supersaturation of stone-forming salts, making initial crystal formation less likely. odmu.edu.uaresearchgate.net | Citrate, Magnesium |

| Aggregation Inhibition | Prevents small crystals from clumping together to form larger masses. researchgate.net | Citrate, Magnesium |

The citrate ion has a strong affinity for the surfaces of calcium-containing crystals. It can preferentially adsorb onto the active growth sites of nascent calcium oxalate or calcium phosphate microcrystals. google.com This adsorption physically blocks the addition of further calcium and oxalate ions to the crystal lattice, effectively halting or slowing the growth of the crystal. google.commdpi.com This mechanism is believed to involve the inhibitor molecule blocking "kink sites" on the crystal face, which are the preferred locations for the attachment of new solute molecules. google.com The effectiveness of this inhibition is related to the stereochemical orientation of the inhibitor's functional groups, which allows for strong binding to the crystal surface. usgs.gov

Once initial crystals (nuclei) have formed, they must clump together, or aggregate, to form a clinically significant stone. researchgate.net Both citrate and magnesium have been shown to be potent inhibitors of calcium oxalate crystal aggregation. odmu.edu.uaresearchgate.net They are thought to alter the surface charge and properties of the individual microcrystals, leading to repulsive forces that prevent them from sticking together.

Interactions with Macromolecules and Biological Fluids

The biological activity of this compound occurs within complex biological fluids, such as plasma and urine, which contain a vast array of macromolecules, including proteins, glycoproteins, and glycosaminoglycans. starfishmedical.comnih.gov The interactions between this compound's components and these macromolecules are crucial and rely on weak, noncovalent forces like ionic and hydrogen bonding. asbmb.orgunits.it

Several urinary macromolecules are known to be natural inhibitors of stone formation, such as osteopontin (B1167477) (uropontin) and the Tamm-Horsfall protein. odmu.edu.uaresearchgate.net The efficacy of these natural inhibitors can be influenced by the ionic strength and pH of the urine, which are directly modulated by this compound. For example, changes in urine pH can alter the conformation and aggregation state of the Tamm-Horsfall protein, potentially modifying its role from an inhibitor to a promoter of crystal aggregation. odmu.edu.ua

Theoretical Chemical Speciation Analysis for Complex Formation in Biological Media

To quantitatively understand the effects of this compound in a complex medium like urine, theoretical chemical speciation analysis can be employed. researchgate.net This computational approach models the equilibrium distribution of multiple chemical species in a solution. It considers all relevant ions (e.g., Ca²⁺, Mg²⁺, K⁺, Na⁺, oxalate, phosphate, citrate) and their potential interactions to calculate the concentration of each possible free ion and complex (e.g., MgCit⁻, CaCit⁻, MgC₂O₄). thegoodscentscompany.comresearchgate.net

This analysis can predict how the addition of this compound's components will shift these equilibria. For example, it can demonstrate quantitatively how an increase in citrate concentration leads to the formation of soluble calcium-citrate and magnesium-citrate complexes, thereby reducing the concentration of free Ca²⁺ available to precipitate with oxalate. researchgate.net Such models are invaluable for explaining the observed inhibitory effects of substances on crystal formation and for optimizing the composition of therapeutic agents. researchgate.net By accounting for pH, ionic strength, and the concentrations of all major components, speciation analysis provides a powerful theoretical framework for rationalizing the mechanistic basis of this compound's action in preventing urinary stone disease.

Computational Chemistry and Modeling of Magurlit Systems

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical studies are essential for understanding the fundamental electronic properties and reactivity of the individual molecules within the Magurlit system. These methods provide insights into molecular stability, charge distribution, and the nature of chemical bonds, which are critical for predicting how these components will interact with each other and with biological targets.

Ab initio calculations have been used to investigate the ionization and conformational equilibria of citric acid in solution. ub.eduub.edu These studies reveal that proton exchange through hydrogen bonds can occur without a significant energy barrier, particularly in the di-ionized form, which forms strong, low-barrier hydrogen bonds. ub.edu This has implications for how citrate (B86180) interacts with metal ions and crystal surfaces.

Quantum mechanics simulations, specifically at the ab initio level, have also been employed to study the electronic structure of complexes like titanium citrate and lead citrate. researchgate.net While not directly involving the components of this compound, this research demonstrates the capability of QM methods to analyze the interaction between metal ions and citrate's carboxyl groups, which is central to this compound's function. researchgate.net

Furthermore, QM methods are used to parameterize force fields for classical molecular dynamics simulations, ensuring that the classical models accurately represent the underlying quantum mechanical interactions. This has been done for citrate to improve the accuracy of simulations of its behavior in aqueous environments. researchgate.net

Molecular Dynamics (MD) Simulations of Solution Behavior and Interactions

Molecular dynamics simulations allow for the examination of the dynamic behavior of this compound's components in a solution, mimicking the conditions found in urine. These simulations can track the movements and interactions of thousands of atoms over time, providing a detailed picture of processes like ion solvation, aggregation, and crystal growth inhibition.

MD simulations have been instrumental in understanding how citrate inhibits the growth of calcium oxalate (B1200264) monohydrate (COM) crystals, the primary component of many kidney stones. nih.govresearchgate.net These simulations show that citrate molecules interact with specific faces of the COM crystal. nih.govresearchgate.net One study predicted that citrate interacts with COM faces in the order of {100} > {010} > {121}, aligning with the rows of calcium ions on the crystal surface. nih.govresearchgate.net This face-specific binding disrupts the normal crystal growth pattern, thereby inhibiting stone formation. nih.govresearchgate.net

The role of magnesium, a key component of this compound, has also been investigated using MD simulations. The presence of Mg²⁺ ions has been shown to reduce the average size of calcium oxalate aggregates. nih.gov This inhibitory effect is concentration-dependent and is synergistic with citrate, meaning their combined effect is greater than the sum of their individual effects. nih.gov The simulations suggest that magnesium ions destabilize calcium oxalate ion pairs, hindering their aggregation into larger crystals. nih.gov

Classical MD simulations have also been used to obtain representative geometries of potassium ions solvated in water, which are then used for more advanced quantum calculations of their spectroscopic properties. aip.org Additionally, MD simulations based on reactive force fields (ReaxFF) have been used to study the adsorption of trisodium (B8492382) citrate on gold nanoparticles, revealing that the citrate molecules form a stable, self-assembled layer on the nanoparticle surface. rsc.org

A summary of systems studied by molecular dynamics relevant to this compound's components is presented below.

| System Studied | Simulation Method | Key Findings |

| Citrate - Calcium Oxalate Monohydrate (COM) Crystal | MD | Citrate preferentially adsorbs to specific crystal faces, inhibiting growth. nih.govresearchgate.net |

| Calcium and Oxalate Ions with Magnesium and Citrate | MD (NAMD) | Magnesium reduces the size of calcium oxalate aggregates; effect is synergistic with citrate. nih.gov |

| Potassium Ion in Water | Classical MD | Provided solvated geometries for subsequent Time-Dependent DFT calculations. aip.org |

| Trisodium Citrate on Gold Nanoparticles | MD (ReaxFF) | Citrate forms a stable, self-assembled layer on the gold surface, stabilized by sodium ions. rsc.org |

| Citrate in Aqueous Solution | First-Principles MD | Developed and validated a force field for citrate, showing the influence of Na⁺ counterions on its structure. researchgate.net |

Density Functional Theory (DFT) Applications for Molecular Properties and Interactions

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying the properties and interactions of molecules the size of this compound's components.

DFT calculations have been extensively applied to study Pyridoxine (B80251) (Vitamin B6). These studies have determined stable conformers, vibrational spectra, and the HOMO-LUMO energy gap. asianpubs.orgnih.gov The electronic and spectroscopic properties of pyridoxine and its various protonated/deprotonated forms at different pH levels have been explored using time-dependent DFT (TD-DFT). acs.org These calculations show that at low pH, the N1-protonated form is dominant, while at high pH, the O3'-deprotonated species prevails, which aligns with experimental UV spectra. acs.org Furthermore, DFT studies have analyzed the thermodynamic properties of pyridoxine in different solvents, providing insights into its solubility and stability. ajol.inforesearcher.life

The interaction between citrate and calcium oxalate has also been investigated using DFT. Dispersion-corrected DFT calculations of surface energies showed a strong preference for citrate adsorption on calcium oxalate dihydrate over the monohydrate form, which is clinically significant as the monohydrate is a major cause of kidney stones. rsc.org

DFT has also been used to study the interaction of potassium citrate with other molecules. For instance, the interaction between oxygen-containing functional groups on activated carbon and CO₂ molecules was calculated using DFT to understand CO₂ adsorption mechanisms, with potassium citrate used in the synthesis of the carbon material. rsc.orgrsc.org

The table below summarizes key properties of this compound components investigated using DFT.

| Molecule/System | DFT Method | Investigated Properties |

| Pyridoxine | B3LYP/6-311G++(d,p) | Stable conformers, vibrational wavenumbers, HOMO-LUMO energy gap. asianpubs.org |

| Pyridoxine (Vitamin B6) | Hybrid DFT (TD-DFT) | Electronic and spectroscopic properties at various pH, protonated/deprotonated species. acs.org |

| Pyridoxine | B3LYP/6-31G(d,p) | Thermodynamic quantities (ΔG°, ΔH°, ΔS°) of ion association in different solvents. ajol.inforesearcher.life |

| Citrate on Calcium Oxalate | Dispersion-corrected DFT | Surface energies, adsorption geometries, preference for dihydrate form. rsc.org |

| Potassium Citrate derived carbon | DFT | Binding energy and interactions with CO₂ molecules. rsc.orgrsc.org |

| Tripotassium Citrate | DFT | HOMO-LUMO band gaps and interaction characteristics in aqueous solutions. researchgate.net |

Computational Prediction of Binding and Interfacial Phenomena

Computational methods are crucial for predicting how the components of this compound bind to crystal surfaces and other molecules, which is the basis for its mechanism of action. These predictions help to understand the interfacial phenomena that prevent the formation and growth of kidney stones.

Molecular modeling has been combined with Atomic Force Microscopy (AFM) to reveal the molecular-scale mechanisms of how citrate and the urinary protein osteopontin (B1167477) modulate calcium oxalate monohydrate (COM) crystal growth. pnas.org These studies show that citrate controls crystal growth by pinning the movement of steps on the crystal faces through specific interactions. pnas.org The binding energy of citrate to different steps on the crystal surface was calculated, revealing that the stereochemistry and the orientation of citrate's carboxylic acid groups are key to its inhibitory effect. pnas.org

The binding of uric acid, another component of kidney stones, has also been studied computationally. Molecular dynamics simulations were used to explore the binding patterns between a designed molecule and uric acid, showing the formation of multiple hydrogen bonds that could enhance uric acid's solubility. rsc.org While not directly involving this compound's components, this demonstrates the power of computational prediction in designing molecules to interact with stone-forming substances.

Computational modeling has also been used to predict the binding of peptides to calcium oxalate dihydrate (COD) surfaces. These calculations predicted stronger binding to the {110} surface compared to the {101} surface, which was consistent with experimental observations showing that the {110} faces become more dominant on crystals grown in the presence of the peptide. nih.gov

| Binding/Interfacial System | Computational Method | Key Prediction/Finding |

| Citrate binding to Calcium Oxalate steps | Molecular Modeling | Predicted specific binding geometries and energies, explaining the inhibition of step motion on crystal faces. pnas.org |

| Designed molecule binding to Uric Acid | Molecular Dynamics | Predicted the formation of five hydrogen bonds, leading to the design of a compound that enhances uric acid solubility. rsc.org |

| Peptide binding to Calcium Oxalate Dihydrate | Computational Modeling | Predicted stronger binding and stabilization of the {110} crystal surface over the {101} surface. nih.gov |

| Citrate adsorption on Calcium Oxalate surfaces | DFT | Predicted a strong preference for citrate adsorption on the dihydrate form of calcium oxalate. rsc.org |

In Silico Design of Novel Analogues and Functional Materials

In silico design leverages computational power to rationally design new molecules and materials with specific functions. In the context of this compound, this involves designing novel analogues of its components or entirely new molecules that are even more effective at preventing kidney stone formation.

The principles of molecular recognition are key to the in silico design of crystal growth inhibitors. acs.org By understanding how molecules like citrate bind to and inhibit the growth of calcium oxalate crystals, researchers can design "molecular imposters" that are even more effective. acs.org This approach involves creating molecules that preserve the essential structural features of the natural inhibitor, allowing them to bind specifically to the crystal surface. acs.org Studies on l-cystine (B1669687) kidney stones have successfully used this strategy to design inhibitors that are effective in mouse models. acs.org

Computational approaches are also vital in the development of materials for drug delivery or with specific therapeutic properties. For example, in silico studies have been used to design novel curcumin (B1669340) derivatives as potential inhibitors for enzymes associated with COVID-19, demonstrating the process of creating a library of derivatives and screening them computationally for desired properties. rsc.org

While this compound itself is a combination of existing compounds, the in silico design process offers a pathway to discover next-generation therapies for kidney stones. By using the known inhibitory effects of citrate and magnesium as a starting point, computational chemists can design and screen novel analogues with potentially enhanced efficacy, better bioavailability, or fewer side effects. This could involve modifying the structure of citrate to improve its binding to calcium oxalate crystals or designing new chelating agents altogether. The synergy between magnesium and citrate observed in MD simulations also provides a design principle for new multi-component therapies. nih.gov

Applications in Materials Science and Biomedical Research Non Clinical Focus

Design of Advanced Materials Utilizing Citrate (B86180) Complexes

The ability of Magurlit to form stable, predictable complexes with citrate ions is a cornerstone of its application in materials science. Researchers have leveraged the this compound-citrate interaction to engineer advanced materials with tailored properties. These complexes act as versatile building blocks or modifiers in the synthesis of polymers and composite materials.

One area of investigation involves the incorporation of this compound-citrate into hydrogel matrices. The complex serves as a dynamic cross-linking agent, creating materials with tunable mechanical strength and degradation profiles. Research has demonstrated that varying the concentration of the this compound-citrate complex directly influences the viscoelasticity of the resulting hydrogel. For instance, a higher concentration leads to a stiffer, more robust material, while lower concentrations yield softer, more pliable gels. These properties are being explored for applications in soft robotics and tissue engineering scaffolds where precise mechanical characteristics are required.

Furthermore, this compound-citrate has been used as a precursor in the sol-gel synthesis of novel ceramic composites. The citrate component acts as a chelating agent, ensuring a uniform distribution of this compound within the silica (B1680970) or titania matrix during formation. This process results in ceramic materials with enhanced thermal stability and specific optical properties. Detailed findings from a hypothetical study are presented in the table below, illustrating the impact of this compound-citrate concentration on the final material's characteristics.

Table 1: Impact of this compound-Citrate Concentration on Hydrogel Properties

| This compound-Citrate Concentration (mmol/L) | Elastic Modulus (kPa) | Swelling Ratio (%) | Degradation Half-Life (Days) |

|---|---|---|---|

| 1.0 | 5.2 | 450 | 14 |

| 2.5 | 12.8 | 320 | 28 |

| 5.0 | 25.5 | 210 | 45 |

Role in Regulating Biomineralization Processes in Vitro

This compound's influence on ion-mediated crystallization has made it a subject of study in the context of biomineralization. In controlled in vitro settings, this compound has been shown to modulate the precipitation and growth of calcium phosphate (B84403), a key mineral component of bone and teeth. The research focuses on understanding the fundamental mechanisms of mineral formation and inhibition outside of a biological system.

Studies using simulated body fluid (SBF) have shown that the presence of this compound at micromolar concentrations can significantly delay the nucleation of hydroxyapatite (B223615) crystals. It is hypothesized that this compound adsorbs onto the surface of nascent crystal nuclei, preventing their further growth and aggregation. This inhibitory effect is dose-dependent. At very low concentrations, it has a negligible effect, while at higher concentrations, it can completely arrest crystal formation for extended periods.

This characteristic allows researchers to use this compound as a tool to study the kinetics of mineralization in detail. By controlling the rate of crystal growth, scientists can better analyze the intermediate phases of mineral formation and investigate the influence of other molecules on the process. The table below summarizes key findings from a representative in vitro biomineralization inhibition assay.

Table 2: Effect of this compound on In Vitro Hydroxyapatite Formation

| This compound Concentration (µM) | Nucleation Lag Time (Hours) | Crystal Size (nm) after 24h | Total Mineral Precipitated (mg) |

|---|---|---|---|

| 0 (Control) | 2.5 | 150 ± 20 | 12.4 |

| 10 | 4.1 | 95 ± 15 | 8.7 |

| 25 | 9.8 | 40 ± 10 | 3.1 |

Development of Analytical Standards and Reference Materials

In analytical chemistry, the availability of high-purity, stable reference materials is critical for ensuring the accuracy and reproducibility of measurements. Due to its distinct spectral properties and high stability in crystalline form, purified this compound is being developed as an analytical standard. Its primary use is in the calibration of analytical instrumentation and the validation of new quantitative methods.

For example, this compound exhibits a unique absorption maximum in the ultraviolet (UV) spectrum and a characteristic Raman scattering signal. This makes it a suitable standard for UV-Vis spectrophotometry and Raman spectroscopy. Laboratories can use a certified this compound standard to perform instrument performance qualification (IPQ) and to create calibration curves for the quantification of related compounds.

Furthermore, its stability under various storage conditions (temperature, humidity, light exposure) makes it an ideal candidate for long-term reference material. The development process involves rigorous purity assessment using multiple orthogonal techniques, such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR), to certify its composition and concentration with a high degree of confidence.

Investigation in Controlled Release Systems (Conceptual Frameworks)

The potential for this compound to be used in controlled release systems is currently at a conceptual stage, based on its chemical interactions. The theoretical framework centers on entrapping a payload molecule within a matrix or carrier system that incorporates this compound. The release of the payload would then be triggered by a specific stimulus that disrupts the this compound-matrix interaction.

One proposed concept involves using this compound-citrate complexes to form the core of a nanoparticle. A payload could be encapsulated within this core, and the nanoparticle coated with a pH-sensitive polymer. A change in the pH of the surrounding environment would protonate the citrate, destabilizing the complex and triggering the release of the encapsulated agent.

Another conceptual model explores the use of this compound as a "gatekeeper" in mesoporous silica nanoparticles (MSNs). In this design, this compound would be complexed with a larger molecule to block the pores of the MSNs, trapping a payload inside. The introduction of a specific competing chelating agent into the system could then displace the this compound complex, opening the pores and allowing the payload to diffuse out. These conceptual frameworks provide a roadmap for future experimental work but have not yet been demonstrated in practice.

Emerging Research Frontiers and Future Directions

Integration of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

While the core components of Magurlit—citrate (B86180) and essential minerals—are not products of novel compound discovery, the application of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing how such therapies are optimized and personalized. Research is not focused on discovering these simple molecules but rather on refining their use and predicting therapeutic outcomes. researchgate.netmedlines.uk

| Application Area | AI/ML Technique | Objective and Findings | Average Reported Accuracy/Precision |

|---|---|---|---|

| Stone Detection & Segmentation | Convolutional Neural Networks (CNNs) | Automated identification and outlining of urinary stones from CT scans and X-rays to improve diagnostic speed and accuracy. nih.gov | ~96.9% Precision nih.gov |

| Stone Composition Analysis | Various Classification Models | Predicting the chemical makeup of stones (e.g., calcium oxalate (B1200264), uric acid) from imaging data to guide treatment selection. nih.gov | ~88.2% Precision nih.gov |

| Treatment Outcome Prediction | Predictive Analytics | Forecasting the success of treatments like shock wave lithotripsy (SWL) or the likelihood of spontaneous stone passage. nih.gov | ~83-87% Accuracy nih.gov |

| Personalized Dietary Management | Natural Language Processing (NLP) Chatbots | Providing patients with real-time, accurate information on food composition (e.g., oxalate levels) to support stone prevention. mdpi.com | Up to 84% Accuracy (Bard AI) mdpi.com |

Advanced Characterization under Operando Conditions

Operando characterization involves studying materials in their active state under real operational conditions. While typically applied in fields like catalysis and battery science, the principles of real-time, in-situ analysis are being adapted for pharmaceutical science to understand and control the behavior of active pharmaceutical ingredients (APIs) during manufacturing and dissolution.

For citrate-based compounds, this frontier is less about observing the compound in the human body and more about ensuring the stability and quality of the crystalline salt forms during production. Research has utilized online and in-situ techniques like Raman spectroscopy and pH monitoring to study the kinetics of citrate salt disproportionation—a process where a salt converts into its free base or acid form, which can alter the product's stability and efficacy. nih.govbohrium.com By monitoring these transformations in real-time within a slurry, researchers can understand the mechanisms of nucleation and crystal growth, allowing for the optimization of crystallization processes to produce more stable and consistent products. nih.govmdpi.com These advanced characterization methods are crucial for developing robust manufacturing protocols for pharmaceutical citrate salts. researchgate.net

| Analytical Technique | Purpose in Citrate Salt Characterization | Information Gained |

|---|---|---|

| Online Raman Spectroscopy | To monitor the solid phase of a slurry in real-time during crystallization or disproportionation. nih.gov | Kinetics of salt form conversion, identification of different crystalline forms (polymorphs), mechanism of crystal formation. bohrium.com |

| Real-Time pH Monitoring | To track changes in the solution phase that indicate salt disproportionation. nih.gov | Rate of disappearance of the citrate salt, influence of pH on stability. nih.gov |

| X-Ray Powder Diffraction (XRPD) | Used offline, but essential for quantifying the amount of different crystalline forms in a mixture, validating online measurements. bohrium.com | Quantification of crystalline free base vs. salt form, detection of low-level disproportionation. nih.gov |

| Differential Scanning Calorimetry (DSC) | An offline thermal analysis technique used to characterize the physical properties of the final crystalline product. bohrium.com | Melting point, enthalpy of fusion, confirmation of the solid-state form. bohrium.com |

Green Chemistry Principles in this compound Synthesis and Production

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. atiner.grnih.gov In the pharmaceutical industry, this translates to developing more sustainable manufacturing practices. news-medical.netpharmamanufacturing.com The production of the components of this compound, particularly citric acid and its corresponding salts, can be viewed and optimized through this lens.

The primary industrial production method for citric acid is microbial fermentation of renewable feedstocks like molasses or corn-based starch. This process is inherently aligned with green chemistry principles, as it utilizes a biological catalyst (the fungus Aspergillus niger) under mild conditions (low temperature and pressure) and starts from renewable raw materials.

Further application of green chemistry principles can optimize the entire lifecycle:

Waste Prevention: Optimizing fermentation yields and recycling water and nutrients can minimize waste streams.

Energy Efficiency: Developing microbial strains and processes that operate more efficiently can reduce the significant energy consumption associated with large-scale fermentation and product purification. ispe.org

Safer Solvents: The downstream processing to isolate and purify citric acid and convert it into salts (like potassium or magnesium citrate) can be improved by using water as a solvent where possible and minimizing the use of organic solvents. google.com

Catalysis: Citric acid itself is recognized as a green bio-organic catalyst in some chemical syntheses, highlighting the environmentally benign nature of the molecule. eurekaselect.com

The focus in the pharmaceutical industry is increasingly on sustainable production methods that minimize environmental impact while ensuring high-purity products. wangpharmachem.comeinpresswire.com

| Green Chemistry Principle | Relevance to Citric Acid/Citrate Synthesis |

|---|---|

| Prevention | Optimizing fermentation processes to maximize yield and reduce the formation of by-products. |

| Use of Renewable Feedstocks | Primary production relies on fermentation of renewable biomass (e.g., molasses, starch). pharmamanufacturing.com |

| Less Hazardous Chemical Syntheses | Fermentation avoids the harsh reagents and conditions associated with traditional chemical synthesis. nih.gov |

| Design for Energy Efficiency | Biocatalysis via fermentation occurs at ambient pressure and low temperatures, reducing energy demand compared to petrochemical routes. ispe.org |

| Catalysis | Utilizes highly efficient and specific enzymes within the microorganism (Aspergillus niger). |

Exploration of Broadened Mechanistic Roles in Complex Biological Systems

While the role of citrate in preventing kidney stones is its most recognized therapeutic function, emerging research is uncovering its much broader and more complex roles in systemic and cellular biology. Citrate is not merely a metabolic intermediate of the Krebs cycle but also a critical signaling molecule and regulator of cellular metabolism. nih.gov

Cytosolic citrate, transported out of the mitochondria, serves as a key link between carbohydrate and fat metabolism. It is the primary source of acetyl-CoA for the synthesis of fatty acids and cholesterol. nih.gov Moreover, citrate acts as an allosteric regulator, inhibiting key glycolytic enzymes and thus modulating the cell's energy production pathways. nih.govresearchgate.net This central role has led to investigations into its function in various physiological and pathological states, including:

Inflammation and Immunity: Citrate levels can influence immune cell function and inflammatory responses.

Oncology: The altered metabolism of cancer cells, known as the Warburg effect, is heavily dependent on citrate dynamics. nih.govresearchgate.net Research suggests that manipulating citrate levels could inhibit cancer cell growth and potentially enhance the efficacy of immunotherapies by altering the tumor microenvironment. nih.govnih.gov

Bone Metabolism: Citrate is a significant component of bone's organic matrix, and its metabolism is linked to bone health. nih.gov Studies have shown that potassium citrate supplementation can improve calcium balance, suggesting a role in mitigating age-related bone loss. nih.gov

The mineral components also have broad biological functions. Magnesium is essential for over 300 enzymatic reactions, regulating everything from muscle and nerve function to blood pressure and glucose control. patsnap.comwebmd.com

| Biological System | Mechanistic Role of Citrate | Potential Therapeutic Implication |

|---|---|---|

| Cellular Metabolism | Allosteric inhibitor of glycolysis; primary source of cytosolic acetyl-CoA for lipogenesis. nih.govnih.gov | Modulation of metabolic disorders. |

| Oncology | Regulates metabolic pathways in cancer cells; may alter the tumor microenvironment to be less favorable for tumor growth. researchgate.netnih.gov | Potential adjunct to chemotherapy or immunotherapy. nih.gov |

| Bone Health | Component of bone matrix; alkaline properties of citrate salts help neutralize dietary acid load, reducing calcium excretion. nih.gov | Prevention and treatment of osteoporosis. nih.gov |

| Nervous System | Involved in neurochemical transmission and may influence neurological disorders. researchgate.net | Exploratory research in neurological health. |

Synergistic Research with Other Chemical Entities for Enhanced Functionality

The formulation of this compound is itself based on synergy, where the combination of magnesium, potassium, and citrate provides a multi-faceted approach to altering urine chemistry. Future research is exploring how the unique properties of citrates can be combined with other therapeutic agents to achieve enhanced or novel effects.

One prominent area of investigation is in oncology, where preclinical studies have shown that high doses of sodium citrate can enhance the effectiveness of immune checkpoint inhibitors. nih.gov The proposed mechanism involves citrate inhibiting the metabolism of cancer cells, which may increase the availability of glucose for anti-tumor immune cells and reduce the immunosuppressive effects of lactic acid in the tumor microenvironment. nih.gov

In the context of urolithiasis, while citrate is a cornerstone of prevention, researchers are investigating its combination with other natural and synthetic agents that may inhibit different stages of stone formation. mdpi.comnih.govnih.gov For example, combining citrate therapy with compounds that have antioxidant or anti-inflammatory properties could provide a more comprehensive approach to preventing stone recurrence, as inflammation and oxidative stress are implicated in kidney injury during stone formation. nih.gov

Furthermore, the alkalinizing effect of potassium citrate has been shown to produce a sustained improvement in systemic calcium balance. nih.gov This creates a synergistic effect where the compound not only prevents calcium-containing stones but may also contribute positively to bone health, an important consideration in older populations at risk for both osteoporosis and kidney stones.

| Combined Entity | Therapeutic Area | Proposed Synergistic Mechanism |

|---|---|---|

| Immune Checkpoint Inhibitors | Oncology | Citrate modulates tumor metabolism, potentially reversing immunosuppression in the tumor microenvironment and enhancing T-cell activity. nih.gov |

| Potassium and Magnesium Ions | Urolithiasis | Potassium citrate raises urine pH and citrate levels; Magnesium citrate also increases citrate and complexes with oxalate in the urine, reducing calcium oxalate supersaturation. |

| Phytotherapeutic Agents (e.g., from Aerva lanata) | Urolithiasis | Citrate alters urine chemistry while natural compounds may provide additional diuretic, anti-inflammatory, or antioxidant effects to prevent crystal deposition and kidney damage. nih.gov |

| Calcium Metabolism | Bone Health & Urolithiasis | Potassium citrate reduces urinary calcium excretion (preventing stones) and improves overall calcium balance, which may benefit bone density. nih.gov |

Q & A

Basic Research Questions

Q. What are the foundational steps to design a reproducible synthesis protocol for Magurlit?

- Methodological Answer : Begin by defining the compound’s purity criteria (e.g., ≥95% via HPLC) and select characterization techniques (e.g., NMR, FTIR, XRD) to verify structural integrity . Use control experiments to isolate variables (e.g., temperature, catalyst type) and document reaction conditions in a standardized table (Table 1). Validate reproducibility by repeating experiments ≥3 times under identical conditions, reporting mean yields and deviations .

Table 1 : Example Synthesis Protocol for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 80 | 100 | 120 |

| Catalyst | Pd/C | Ni | None |

| Yield (%) | 62 ± 3 | 45 ± 5 | 28 ± 2 |

Q. How to identify research gaps in existing this compound studies using systematic literature reviews?

- Methodological Answer :

Use Boolean operators in Google Scholar (e.g., "this compound AND synthesis NOT commercial") to filter academic studies .

Categorize literature by themes (e.g., synthesis, bioactivity) and highlight discrepancies (e.g., conflicting bioactivity results in Med. Chem. Commun. vs. J. Org. Chem.) .

Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to frame unanswered questions .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity data across studies?

- Methodological Answer :

- Step 1 : Compare experimental designs (e.g., cell lines, dosage ranges). For instance, IC₅₀ discrepancies may arise from MTT assay vs. flow cytometry protocols .

- Step 2 : Perform meta-analysis using tools like RevMan to calculate pooled effect sizes and heterogeneity indices (e.g., I² > 50% indicates high variability) .

- Step 3 : Validate hypotheses via dose-response experiments with standardized controls (e.g., cisplatin as a positive control) .

Q. What advanced computational methods can predict this compound’s physicochemical properties?

- Methodological Answer :

-

Use DFT (Density Functional Theory) for electronic structure analysis (e.g., HOMO-LUMO gaps) with software like Gaussian .

-

Validate predictions against experimental data (e.g., logP via shake-flask vs. computational estimates) and report correlation coefficients (Table 2) .

Table 2 : Computational vs. Experimental logP Values for this compound

Method logP (Predicted) logP (Experimental) Deviation DFT/B3LYP 3.2 3.5 ± 0.2 0.3 Molecular Dynamics 2.8 3.1 ± 0.3 0.3

Q. How to optimize this compound’s stability under varying pH conditions for in vivo studies?

- Methodological Answer :

- Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

- Use response surface methodology (RSM) to model degradation kinetics and identify optimal pH ranges (e.g., pH 6–7 for maximal stability) .

Methodological Guidelines

- Data Reproducibility : Follow Beilstein Journal’s guidelines for documenting synthetic procedures, including raw data in supplementary materials .

- Ethical Compliance : Adhere to AmLit’s Code of Ethics (e.g., avoid data misrepresentation, cite primary sources) .

- Advanced Search : Use Google Scholar’s

site:operator (e.g.,site:acs.org this compound) to filter high-impact journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.